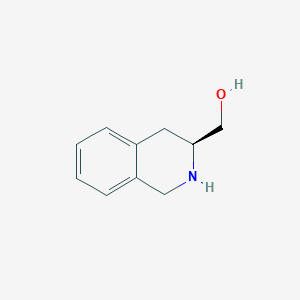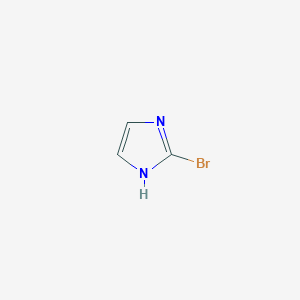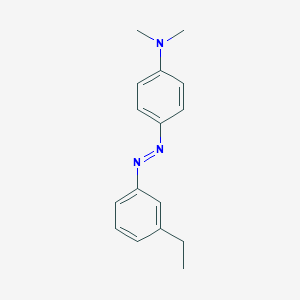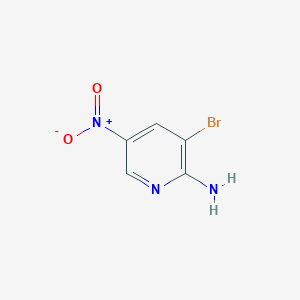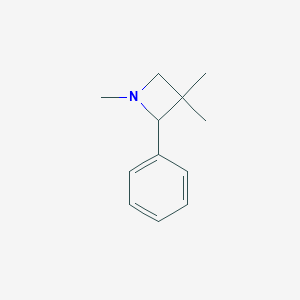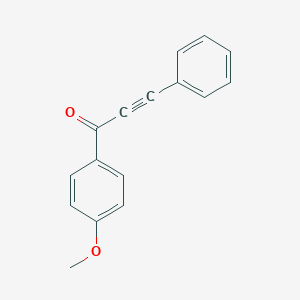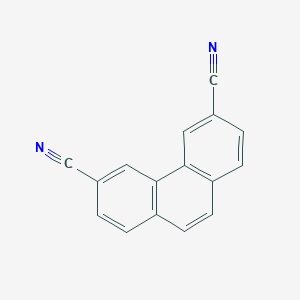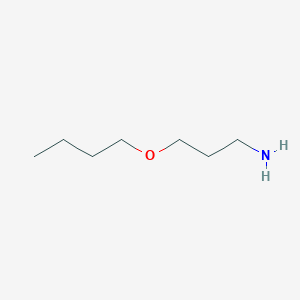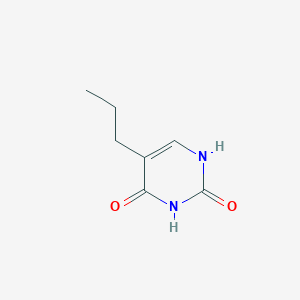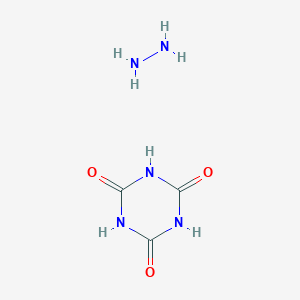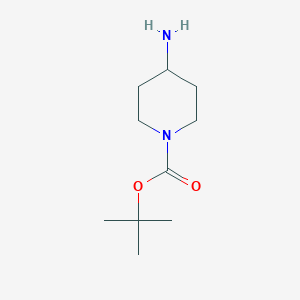
4-Amino-1-Boc-piperidine
Descripción general
Descripción
4-Amino-1-Boc-piperidine is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen, and a tert-butoxycarbonyl (Boc) group that serves as a protective group for the amine functionality .
Synthesis Analysis
The synthesis of derivatives of 4-Amino-1-Boc-piperidine can be achieved through various methods. One approach involves the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically to yield substituted piperidine derivatives . Another method includes the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds to synthesize 1'-substituted piperidine derivatives, with the electrochemical synthesis method providing more regioselective and analytically pure products . Additionally, an efficient synthesis of 4-substituted-4-aminopiperidine derivatives has been described using isonipecotate as a starting material and employing the Curtius rearrangement as a key step .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, has been characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations have been used to determine the optimized geometrical parameters and vibrational frequencies. The Potential Energy Scan (PES) studies have been employed to investigate the conformational preference of the molecule .
Chemical Reactions Analysis
The reactivity of 4-Amino-1-Boc-piperidine derivatives can be explored through various chemical reactions. For instance, the fluorine substituted tert-butoxycarbonyl group has been identified as an acid-stable bioisostere for the Boc group, leading to the discovery of potent and orally active acetyl-CoA carboxylase inhibitors . The Boc group in these compounds can be manipulated to introduce various substituents, enhancing the molecule's reactivity and potential as a therapeutic agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1-Boc-piperidine derivatives can be inferred from related compounds. For example, the zwitterionic 4-piperidinecarboxylic acid monohydrate crystallizes with a chair conformation of the piperidine ring and exhibits a three-dimensional assembly of hydrogen bonds due to interactions between the amino and carboxylate groups and water molecules . The molecular electrostatic potential, Fukui function, and natural bond orbital analysis can provide insights into the most reactive sites of these compounds .
Aplicaciones Científicas De Investigación
1. Synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides
- Summary of Application: 4-Amino-1-Boc-piperidine is used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides .
- Results or Outcomes: These compounds can act as silent information regulator human type 2 (SIRT2) inhibitors .
2. Synthesis of Piperidine-substituted Triazine Derivatives
- Summary of Application: 4-Amino-1-Boc-piperidine is used to synthesize piperidine-substituted triazine derivatives .
3. Synthesis of Piperidinylamino-diarylpyrimidine (pDAPY) Derivatives
- Summary of Application: 4-Amino-1-Boc-piperidine is used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives .
- Results or Outcomes: These compounds act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .
4. Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist
- Summary of Application: 4-Amino-1-Boc-piperidine is used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist .
- Results or Outcomes: This compound has potent anti-HIV-1 activity .
5. Synthesis of Bromodomain Inhibitors
- Summary of Application: 4-Amino-1-Boc-piperidine is used in the synthesis of bromodomain inhibitors .
- Results or Outcomes: These compounds are used in anti-tumor therapy .
6. Inhibition of Human T Lymphocyte Proliferation
- Summary of Application: 4-Amino-1-Boc-piperidine has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients .
- Results or Outcomes: This compound is able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .
7. Synthesis of Conformational Effects on Electron-Transfer Efficiency in Peptide Foldamers
- Summary of Application: 4-Amino-1-Boc-piperidine is used in investigations of conformational effects on electron-transfer efficiency in peptide foldamers .
8. Anticancer Applications
- Summary of Application: Piperidine, a heterocyclic moiety with the molecular formula (CH2)5NH, has been observed to have many therapeutic properties, including anticancer potential . 4-Amino-1-Boc-piperidine is a derivative of piperidine.
- Results or Outcomes: Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Safety And Hazards
Direcciones Futuras
4-Amino-1-Boc-piperidine can be used to synthesize piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) . This suggests potential future directions in the development of new antiviral drugs.
Propiedades
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRDHSFPLUWYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Record name | boc-4-aminopiperidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361501 | |
| Record name | 4-Amino-1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-Boc-piperidine | |
CAS RN |
87120-72-7 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87120-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-1-Boc-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
